[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride
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Overview
Description
“[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1268982-31-5. Its molecular weight is 211.65 and its IUPAC name is 5-methyl-2-(1H-tetraazol-1-yl)phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H . Unfortunately, the specific 3D structure is not available in the search results.Scientific Research Applications
Metabolism and Carcinogenicity
HCAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed in meats during cooking and are recognized as carcinogenic. Studies have explored the metabolism of these compounds by human enzymes and the involvement of intestinal bacteria. It's noted that the microbial composition of the gastrointestinal tract influences individual disposition and carcinogenic risk from PhIP intake (Vanhaecke et al., 2008).
Exposure and Risk Assessment
Human exposure to carcinogenic HCAs has been assessed through the measurement of these compounds in urine. The presence of HCAs like PhIP and MeIQx in urine samples of healthy individuals consuming ordinary diets indicates continuous exposure to these compounds. Quantitative data from cooked foods and urine samples suggest daily exposures to carcinogenic HCAs are in the same range as other known carcinogens (Wakabayashi et al., 1993).
Dietary Influence on Biomarkers
The formation of serum albumin and hemoglobin adducts of PhIP has been studied to understand the exposure to HCAs and their potential role in human carcinogenesis. Diet is a major determinant in the formation of these adducts, with higher levels observed in meat consumers compared to vegetarians. These biomarkers are suitable for assessing dietary exposure and internal PhIP dose, offering a tool for studying the role of HCAs in the etiology of diseases like colon cancer (Magagnotti et al., 2000).
Relationship with Neurological Disorders
Research has indicated that the N-methylation ability for azaheterocyclic amines is higher in individuals with Parkinson's disease. This suggests that an excess N-methylation ability for these amines before the onset of the disease could be implicated in its development. However, the contribution of cytochrome P450 or aldehyde oxidase activity, acting on the pyridine ring, seems to be minor in the etiology of Parkinson's disease (Aoyama et al., 2000).
Biomonitoring and Risk of Kidney Stones
Studies have investigated the relationship between HAAs and the occurrence of kidney stones, with findings indicating that increased urinary concentrations of certain HAAs are associated with an increased risk of kidney stones. This underscores the potential health risks associated with exposure to HAAs and the importance of monitoring their levels in the human body (Zhang et al., 2022).
Mechanism of Action
Target of Action
The primary targets of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Tetrazole derivatives are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities exhibited by tetrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
5-methyl-2-(tetrazol-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPSGNMZKWAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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